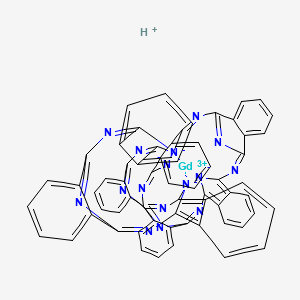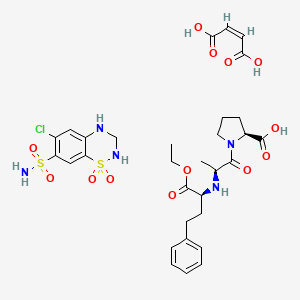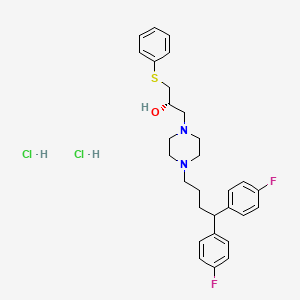
(-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide involves multiple steps, including the formation of the purine ring and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s efficiency and outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with enzymes and receptors are of particular interest, as they may lead to new insights into cellular signaling and metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases related to purine metabolism.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound’s structure allows it to bind to active sites, inhibiting or activating specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other purine derivatives with comparable structures and properties. Examples are:
- 7H-Purine-7-acetamide,1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-
- 1,2,3,6-Tetrahydro-1,3-dimethyl-N-[4-(1-methylethyl)phenyl]-2,6-dioxo-7H-purine-7-acetamide
Uniqueness
What sets (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide apart is its specific functional groups and stereochemistry, which confer unique reactivity and biological activity. These characteristics make it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
83200-94-6 |
|---|---|
Formule moléculaire |
C13H19N5O4 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2S)-1-hydroxybutan-2-yl]acetamide |
InChI |
InChI=1S/C13H19N5O4/c1-4-8(6-19)15-9(20)5-18-7-14-11-10(18)12(21)17(3)13(22)16(11)2/h7-8,19H,4-6H2,1-3H3,(H,15,20)/t8-/m0/s1 |
Clé InChI |
RAJOZBBPJBDOMX-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@@H](CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


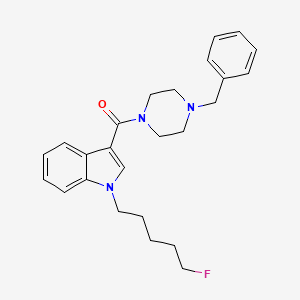




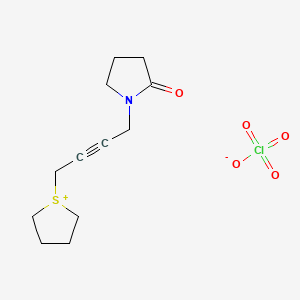
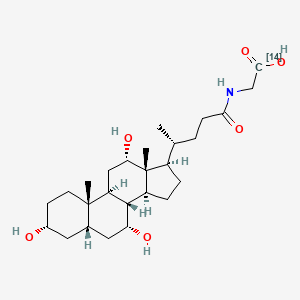
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
